Cas no 2090279-52-8 (8-methyl-5,8-diazaspiro[3.5]nonane)
![8-methyl-5,8-diazaspiro[3.5]nonane structure](https://ja.kuujia.com/images/noimg.png)
8-methyl-5,8-diazaspiro[3.5]nonane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-3271-2.5g |
8-methyl-5,8-diazaspiro[3.5]nonane |
2090279-52-8 | 95% | 2.5g |
$1898.0 | 2023-09-06 | |
Life Chemicals | F2147-3271-1g |
8-methyl-5,8-diazaspiro[3.5]nonane |
2090279-52-8 | 95% | 1g |
$949.0 | 2023-09-06 | |
Chemenu | CM335286-1g |
8-Methyl-5,8-diazaspiro[3.5]nonane |
2090279-52-8 | 95%+ | 1g |
$5877 | 2023-01-19 | |
TRC | M282986-100mg |
8-methyl-5,8-diazaspiro[3.5]nonane |
2090279-52-8 | 100mg |
$ 275.00 | 2022-06-04 | ||
TRC | M282986-500mg |
8-methyl-5,8-diazaspiro[3.5]nonane |
2090279-52-8 | 500mg |
$ 1000.00 | 2022-06-04 | ||
Enamine | EN300-6341209-2.5g |
8-methyl-5,8-diazaspiro[3.5]nonane |
2090279-52-8 | 95.0% | 2.5g |
$1931.0 | 2025-03-15 | |
Life Chemicals | F2147-3271-5g |
8-methyl-5,8-diazaspiro[3.5]nonane |
2090279-52-8 | 95% | 5g |
$2847.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1144089-1g |
8-Methyl-5,8-diazaspiro[3.5]nonane |
2090279-52-8 | 97% | 1g |
¥53480 | 2023-04-14 | |
Enamine | EN300-6341209-1.0g |
8-methyl-5,8-diazaspiro[3.5]nonane |
2090279-52-8 | 95.0% | 1.0g |
$986.0 | 2025-03-15 | |
Life Chemicals | F2147-3271-0.5g |
8-methyl-5,8-diazaspiro[3.5]nonane |
2090279-52-8 | 95% | 0.5g |
$685.0 | 2023-09-06 |
8-methyl-5,8-diazaspiro[3.5]nonane 関連文献
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
8. Back matter
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
8-methyl-5,8-diazaspiro[3.5]nonaneに関する追加情報
Professional Introduction to Compound with CAS No. 2090279-52-8 and Product Name: 8-methyl-5,8-diazaspiro[3.5]nonane
The compound identified by the CAS number 2090279-52-8 and the product name 8-methyl-5,8-diazaspiro[3.5]nonane represents a significant advancement in the field of pharmaceutical chemistry. This bicyclic amine derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The spirocyclic framework of 8-methyl-5,8-diazaspiro[3.5]nonane introduces a novel scaffold that distinguishes it from conventional heterocyclic compounds, making it a promising candidate for further exploration.
In recent years, the development of new molecular entities with enhanced binding affinity and selectivity has been a cornerstone of drug discovery efforts. The structural motif of 8-methyl-5,8-diazaspiro[3.5]nonane offers a rich chemical space for modulating biological targets. Its spirocyclic core provides rigidity, which can be advantageous in optimizing interactions with biological receptors. This feature has been particularly intriguing for researchers seeking to design small-molecule inhibitors with improved pharmacokinetic profiles.
One of the most compelling aspects of 8-methyl-5,8-diazaspiro[3.5]nonane is its potential as a key intermediate in the synthesis of more complex pharmacophores. The presence of both nitrogen atoms in the spirocycle allows for diverse functionalization strategies, enabling chemists to tailor the compound’s properties for specific therapeutic applications. This flexibility has been exploited in several synthetic routes aimed at generating derivatives with enhanced solubility, metabolic stability, or target specificity.
Recent studies have highlighted the importance of spirocyclic compounds in drug development due to their ability to exhibit unique conformational preferences and improved binding kinetics. The spiro[3.5]nonane core of 8-methyl-5,8-diazaspiro[3.5]nonane is particularly noteworthy for its ability to adopt stable conformations that are conducive to interactions with biological targets. This structural motif has been observed to enhance binding affinity in several protein-ligand systems, making it a valuable scaffold for medicinal chemists.
The methyl group at the 8-position of 8-methyl-5,8-diazaspiro[3.5]nonane plays a crucial role in modulating the compound’s overall physicochemical properties. This substituent can influence solubility, lipophilicity, and metabolic stability, all of which are critical factors in drug design. The strategic placement of this methyl group contributes to the compound’s ability to interact effectively with biological targets while maintaining favorable pharmacokinetic characteristics.
Advances in computational chemistry have further facilitated the exploration of 8-methyl-5,8-diazaspiro[3.5]nonane as a lead compound. Molecular modeling studies have revealed insights into its binding mode and interactions with potential targets, providing valuable guidance for structure-based drug design. These computational approaches have been instrumental in identifying key pharmacophoric elements and optimizing the compound’s properties for therapeutic applications.
The synthesis of 8-methyl-5,8-diazaspiro[3.5]nonane represents a testament to the ingenuity of modern synthetic organic chemistry. The spirocyclic framework presents significant synthetic challenges due to its strained ring system and multiple stereocenters. However, recent methodologies have demonstrated effective strategies for constructing this motif with high yields and enantiopurity. These advances have opened up new avenues for exploring derivatives of this compound and expanding its therapeutic potential.
In conclusion, 8-methyl-5,8-diazaspiro[3.5]nonane (CAS No. 2090279-52-8) stands as a remarkable example of how structural innovation can drive progress in pharmaceutical chemistry. Its unique scaffold offers a wealth of opportunities for designing novel therapeutics with enhanced efficacy and safety profiles. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation medicines.
2090279-52-8 (8-methyl-5,8-diazaspiro[3.5]nonane) 関連製品
- 2139032-56-5(2-amino-2-(4-hydroxyoxolan-3-yl)acetic acid)
- 1226450-97-0(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide)
- 1559596-80-3(4-(3-methylcyclohexyl)aminopentan-1-ol)
- 2248303-71-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-2-yl)propanoate)
- 879564-46-2(4-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-ylbenzene-1,3-diol)
- 898434-03-2(N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(ethylsulfanyl)benzamide)
- 1567921-73-6((1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol)
- 38275-36-4(5-CHLORO-2-METHOXYPYRIMIDINE-4-CARBOXYLIC ACID)
- 2229369-53-1(tert-butyl N-2-amino-1-(2-fluoro-4-hydroxyphenyl)ethylcarbamate)
- 40276-09-3((E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene)




